molecular formula C12H20O3 B13629109 1-Cyclopentyl-5-ethoxypentane-1,3-dione

1-Cyclopentyl-5-ethoxypentane-1,3-dione

Cat. No.: B13629109
M. Wt: 212.28 g/mol
InChI Key: SRIXLAUFORAAHK-UHFFFAOYSA-N
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Description

1-Cyclopentyl-5-ethoxypentane-1,3-dione is an organic compound with the molecular formula C12H20O3 It is a derivative of pentane-1,3-dione, where the cyclopentyl and ethoxy groups are attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-5-ethoxypentane-1,3-dione typically involves the reaction of cyclopentanone with ethyl acetoacetate under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes alkylation to yield the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-5-ethoxypentane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Diketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Amino derivatives, thio derivatives

Scientific Research Applications

1-Cyclopentyl-5-ethoxypentane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-5-ethoxypentane-1,3-dione involves its interaction with specific molecular targets, leading to various biochemical effects. The compound may act as an enzyme inhibitor or modulator, affecting metabolic pathways and cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclopentyl-5-methoxypentane-1,3-dione
  • 1-Cyclopentyl-5-propoxypentane-1,3-dione
  • 1-Cyclopentyl-5-butoxypentane-1,3-dione

Uniqueness

1-Cyclopentyl-5-ethoxypentane-1,3-dione is unique due to its specific ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. The presence of the cyclopentyl ring also contributes to its unique steric and electronic characteristics, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

1-cyclopentyl-5-ethoxypentane-1,3-dione

InChI

InChI=1S/C12H20O3/c1-2-15-8-7-11(13)9-12(14)10-5-3-4-6-10/h10H,2-9H2,1H3

InChI Key

SRIXLAUFORAAHK-UHFFFAOYSA-N

Canonical SMILES

CCOCCC(=O)CC(=O)C1CCCC1

Origin of Product

United States

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